

# The Pharmacokinetics and Bioavailability of Subcutaneous Foslevodopa: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foslevodopa*

Cat. No.: *B008530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Foslevodopa**, in combination with foscarbidopa, represents a significant advancement in the management of advanced Parkinson's disease. This formulation consists of soluble prodrugs of levodopa and carbidopa, designed for continuous subcutaneous infusion. This delivery method aims to overcome the pharmacokinetic fluctuations associated with oral levodopa, which contribute to motor complications such as "off" periods and dyskinesia. By providing more stable plasma concentrations of levodopa, subcutaneous **foslevodopa**/foscarbidopa infusion is intended to offer a more consistent therapeutic effect. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of subcutaneous **foslevodopa**, based on key clinical studies.

## Mechanism of Action and Metabolic Pathway

**Foslevodopa** and foscarbidopa are phosphate esters of levodopa and carbidopa, respectively. Their increased water solubility allows for a concentrated formulation suitable for subcutaneous administration.<sup>[1]</sup> Upon infusion into the subcutaneous tissue, these prodrugs are rapidly and almost completely metabolized by endogenous alkaline phosphatases into their active forms: levodopa and carbidopa.<sup>[2][3]</sup>

Carbidopa inhibits the peripheral decarboxylation of levodopa, thereby increasing the amount of levodopa that can cross the blood-brain barrier. In the brain, levodopa is converted to

dopamine, which alleviates the motor symptoms of Parkinson's disease.[4]



[Click to download full resolution via product page](#)

Metabolic conversion of **foslevodopa** and **foscarbidopa**.

## Experimental Protocols

The pharmacokinetic profile of subcutaneous **foslevodopa** has been characterized in several clinical trials involving both healthy volunteers and patients with Parkinson's disease. A general workflow for these studies is outlined below.

## General Study Design

Phase 1 studies have typically been single-center, open-label, randomized, crossover designs to assess dose-proportionality, bioavailability, and the effect of different infusion sites.[2] Phase 3 trials have been larger, multicenter, randomized, double-blind, active-controlled studies to evaluate efficacy and safety over longer periods.[4][5]

## Participant Population

Studies have included healthy adult volunteers (typically aged 45-75 years) and patients with levodopa-responsive Parkinson's disease experiencing motor fluctuations.[2][6] Key inclusion criteria for patient studies often include a diagnosis of idiopathic Parkinson's disease and a minimum daily "off" time despite a stable regimen of oral anti-parkinsonian medications.[4][7]

## Dosing and Administration

**Foslevodopa/foscarbidopa** is administered as a continuous subcutaneous infusion, typically over 24 hours, using an ambulatory infusion pump.[7] Doses are individualized and can be adjusted based on clinical response.[1] Some studies have also investigated the use of a loading bolus dose to achieve steady-state concentrations more rapidly.[8] Infusions have been administered at various sites, including the abdomen, arm, and thigh, to assess for any differences in absorption.[2][6]

## Pharmacokinetic Sampling and Analysis

Serial blood samples are collected at predefined time points to determine the plasma concentrations of levodopa and carbidopa.[2][8] A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the quantitative analysis of levodopa and carbidopa in plasma.[9] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[10]



[Click to download full resolution via product page](#)

A typical experimental workflow for a pharmacokinetic study.

## Pharmacokinetic Data

Continuous subcutaneous infusion of **foslevodopa**/foscarnet/foscarbidopa results in stable plasma concentrations of levodopa and carbidopa with minimal fluctuation.

## Healthy Volunteers

In a study with healthy volunteers receiving a single 200 mg subcutaneous bolus dose of **foslevodopa**/foscarnet/foscarbidopa, the prodrugs were rapidly absorbed and converted to levodopa and carbidopa.[8]

| Parameter                   | Levodopa | Carbidopa |
|-----------------------------|----------|-----------|
| Median T <sub>max</sub> (h) | 1.3      | 1.5       |

Table 1: Pharmacokinetic parameters following a single subcutaneous bolus dose of **foslevodopa**/foscarnet/foscarbidopa in healthy volunteers.[8]

Another study in healthy volunteers demonstrated that with a loading dose, a steady state for levodopa could be achieved within 2 hours.[10] Without a loading dose, steady state was reached in approximately 12 to 16 hours.[10]

## Patients with Parkinson's Disease

In a Phase 1 study involving patients with Parkinson's disease, continuous subcutaneous infusion of **foslevodopa**/foscarnet/foscarbidopa over 72 hours led to stable levodopa and carbidopa exposures. The average steady-state levodopa exposure ranged from 747 to 4660 ng/mL across different infusion rate groups.[11] This delivery method demonstrated a significantly lower degree of fluctuation in levodopa concentrations compared to oral immediate-release levodopa/carbidopa.[11]

| Parameter             | Subcutaneous<br>Foslevodopa/Foscarbidopa<br>a | Oral Levodopa/Carbidopa<br>(Simulated) |
|-----------------------|-----------------------------------------------|----------------------------------------|
| Degree of Fluctuation | 0.31 - 0.66                                   | 3.2 - 4.3                              |

Table 2: Comparison of levodopa plasma concentration fluctuation.[\[11\]](#)

A study comparing 24-hour continuous subcutaneous infusion of **foslevodopa**/foscarbidopa to 16-hour levodopa-carbidopa intestinal gel (LCIG) infusion followed by nighttime oral doses found that the levodopa exposures were similar, with less than an 8% difference.

## Bioavailability and Infusion Site Effects

Studies have shown that the bioavailability of carbidopa from subcutaneous foscarbidopa is higher than that of orally administered carbidopa.[\[10\]](#) This is likely due to the avoidance of first-pass metabolism.

The pharmacokinetic profile of **foslevodopa**/foscarbidopa appears to be consistent across different subcutaneous infusion sites. A study in Parkinson's disease patients showed that levodopa and carbidopa exposures were similar when the infusion was administered to the abdomen, arm, thigh, or flank.[\[2\]](#) The mean degree of fluctuation and swing values were also comparable across all tested infusion sites.[\[2\]](#) This provides flexibility for patients in choosing infusion locations.

## Conclusion

Subcutaneous infusion of **foslevodopa**/foscarbidopa provides a novel and effective method for delivering levodopa in a continuous manner. The prodrug formulation allows for a highly concentrated solution that, upon administration, is rapidly converted to the active compounds. Pharmacokinetic studies have consistently demonstrated that this approach leads to stable plasma concentrations of levodopa with significantly less fluctuation compared to oral administration. The bioavailability of carbidopa is enhanced with subcutaneous delivery. Furthermore, the pharmacokinetic profile is not significantly affected by the choice of infusion site. These characteristics support the clinical utility of subcutaneous

**foslevodopa/foscarbidopa** as a promising therapeutic option for managing motor fluctuations in patients with advanced Parkinson's disease.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Safety and efficacy of continuous subcutaneous foslevodopa-foscarbidopa in patients with advanced Parkinson's disease: a randomised, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Results from a Phase III Clinical Trial for Subcutaneous Infusion of Foslevodopa/Foscarbidopa [movementdisorders.org]
- 7. Continuous subcutaneous foslevodopa/foscarbidopa infusion for the treatment of motor fluctuations in Parkinson's disease: Considerations for initiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Subcutaneous Foslevodopa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008530#pharmacokinetics-and-bioavailability-of-subcutaneous-foslevodopa>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)